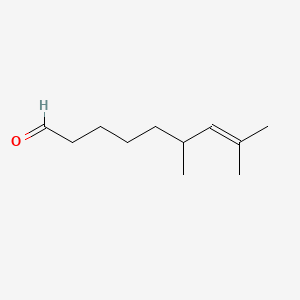

7-Nonenal, 6,8-dimethyl-

Description

Historical Context and Evolution of Research Interest

The initial interest in 7-Nonenal, 6,8-dimethyl- appears to be rooted in the fragrance industry. A patent for this "novel aldehyde" described its synthesis and its utility as an odorous agent, noting its fresh, orange peel, and herbaceous notes. google.com The synthesis process outlined involves the hydroformylation of 5,7-dimethyl-octa-1,6-diene. google.com This highlights that the compound was initially valued for its sensory characteristics for use in products like cosmetics and household items. google.com

The evolution of research interest has since expanded beyond its olfactory properties. The broader class of α,β-unsaturated aldehydes, to which 7-Nonenal, 6,8-dimethyl- belongs, has been a subject of extensive study in organic synthesis and biology. nih.govnih.gov Research into these compounds has provided a foundation for understanding the reactivity and potential applications of molecules like 7-Nonenal, 6,8-dimethyl-. The development of catalytic methods for the synthesis of functionalized aldehydes has been a significant area of research, paving the way for the creation of complex molecules from simpler precursors. rsc.orgresearchgate.net While early research focused on its synthesis for industrial applications, more recent studies have begun to explore its role in more complex chemical and biological systems.

Current Landscape of Scholarly Inquiry

The current research landscape for 7-Nonenal, 6,8-dimethyl- is multifaceted, extending into environmental science, agriculture, and continued applications in the fragrance industry.

Fragrance and Sensory Science: Studies continue to investigate the sensory properties of 7-Nonenal, 6,8-dimethyl-. Research has focused on evaluating its performance in fragrance formulations, with findings indicating that its inclusion can lead to higher preference ratings due to its fresh scent profile.

Atmospheric Chemistry: A significant area of current inquiry is the compound's role in atmospheric chemistry. Researchers have investigated its involvement in the ozonolysis of hydrocarbons, which contributes to the formation of secondary organic aerosols. These aerosols are critical components in understanding air quality and their impact on the climate. A study by Rissanen et al. (2014) specifically demonstrated the role of this compound in the formation of such aerosols during the ozonolysis of cyclohexene (B86901).

Agricultural Science: More recent and novel research has explored the potential of 7-Nonenal, 6,8-dimethyl- as an anti-methanogenic agent. In silico docking studies have suggested that it could inhibit methyl-coenzyme M reductase, a key enzyme in methane (B114726) production during digestion in livestock. This line of inquiry points towards a potential application in reducing greenhouse gas emissions from agriculture.

Broader Implications for Chemical Science

The study of 7-Nonenal, 6,8-dimethyl- has several broader implications for the field of chemical science, particularly in the areas of synthetic chemistry, stereochemistry, and structure-activity relationships.

Advancements in Synthesis: The synthesis of α,β-unsaturated aldehydes, including branched structures like 7-Nonenal, 6,8-dimethyl-, is a dynamic area of organic chemistry. researchgate.net The development of selective hydrogenation and organocatalytic methods for these compounds contributes to the broader toolkit available to synthetic chemists for creating complex organic molecules. rsc.orgacs.orgacs.org

Understanding Stereochemistry: The presence of a chiral center in 7-Nonenal, 6,8-dimethyl- makes it a valuable subject for studying stereoisomerism. The synthesis of specific enantiomers, such as the particularly preferred 6(R),8-dimethylnon-7-enal for fragrance applications, underscores the importance of stereochemical control in determining a molecule's properties and function. google.comgoogle.com

Structure-Property Relationships: Comparing 7-Nonenal, 6,8-dimethyl- to related aldehydes, such as 4-Hydroxy-2E-nonenal (HNE), provides insights into how structural modifications affect chemical properties. For instance, the methyl groups in 7-Nonenal, 6,8-dimethyl- reduce its electrophilicity compared to the hydroxyl group in HNE, but increase its volatility, making it more suitable for fragrance applications. These comparisons are fundamental to understanding structure-activity relationships, which is a cornerstone of medicinal chemistry and materials science.

Data Tables

Table 1: Chemical Identifiers for 7-Nonenal, 6,8-dimethyl-

| Identifier | Value |

|---|---|

| IUPAC Name | 6,8-dimethylnon-7-enal |

| Molecular Formula | C₁₁H₂₀O |

| Molecular Weight | 168.28 g/mol |

| CAS Number | 899810-84-5 |

| InChIKey | MSRUKASFIHGGTH-UHFFFAOYSA-N |

| Canonical SMILES | CC(CCCCC=O)C=C(C)C |

Table 2: Related Compound Names Mentioned in this Article

| Compound Name |

|---|

| 4-Hydroxy-2E-nonenal (HNE) |

| 5,7-dimethyl-octa-1,6-diene |

| 6-Nonenal |

Structure

3D Structure

Properties

CAS No. |

899810-84-5 |

|---|---|

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

6,8-dimethylnon-7-enal |

InChI |

InChI=1S/C11H20O/c1-10(2)9-11(3)7-5-4-6-8-12/h8-9,11H,4-7H2,1-3H3 |

InChI Key |

MSRUKASFIHGGTH-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCCC=O)C=C(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 7 Nonenal, 6,8 Dimethyl

Strategies for Stereoselective Synthesis

There is no specific information available in the search results regarding the stereoselective synthesis of 7-Nonenal, 6,8-dimethyl-. The presence of a chiral center suggests that stereoisomers exist, making stereoselectivity a relevant but apparently uninvestigated area of its synthesis in the available literature.

Optimization of Reaction Parameters for Enhanced Yield and Purity

The optimization of reaction conditions is crucial for any chemical synthesis. However, without established synthetic routes for 7-Nonenal, 6,8-dimethyl- in the literature, there are consequently no studies available that focus on the optimization of these reactions.

Advanced Purification Methodologies (e.g., Fractional Distillation, Preparative HPLC)

Achieving high purity of 7-Nonenal, 6,8-dimethyl- is critical for its application in research and industry. Advanced purification methodologies are employed to separate the target compound from reaction byproducts, unreacted starting materials, and other impurities. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Fractional Distillation: This technique is particularly effective for separating volatile compounds with closely spaced boiling points. Given the volatility of many aldehydes, fractional distillation is a primary method for the bulk purification of 7-Nonenal, 6,8-dimethyl-. The process involves heating the mixture to a temperature at which it begins to vaporize and then allowing the vapor to pass up a fractionating column. The column provides a large surface area (through packing materials or trays) where repeated cycles of vaporization and condensation occur. Compounds with lower boiling points move further up the column, allowing for the collection of distinct fractions with high purity.

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high levels of purity, especially on a smaller scale or for analytical standard preparation, preparative HPLC is the method of choice. This technique separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). For a moderately polar compound like 7-Nonenal, 6,8-dimethyl-, reversed-phase HPLC is commonly used, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. By precisely controlling the solvent gradient and flow rate, baseline separation of the target aldehyde from structurally similar impurities can be achieved.

| Methodology | Principle of Separation | Typical Scale | Advantages | Limitations |

|---|---|---|---|---|

| Fractional Distillation | Difference in boiling points | Milligram to multi-kilogram | Cost-effective for large quantities, well-established technology | Not suitable for thermally unstable compounds, less effective for azeotropes or compounds with very similar boiling points |

| Preparative HPLC | Differential partitioning between mobile and stationary phases (e.g., polarity) | Microgram to gram | High resolution and purity, adaptable to a wide range of compounds, operates at ambient temperature | Higher cost, solvent-intensive, more complex instrumentation |

Derivatization Reactions and Functional Group Transformations

The chemical reactivity of 7-Nonenal, 6,8-dimethyl- is dominated by its two key functional groups: the aldehyde moiety and the carbon-carbon double bond. The aldehyde group, in particular, serves as a versatile handle for a wide array of derivatization reactions and functional group transformations, enabling the synthesis of a diverse range of related compounds.

Nucleophilic Addition Reactions of the Aldehyde Moiety

The carbonyl carbon of the aldehyde group in 7-Nonenal, 6,8-dimethyl- is electrophilic due to the polarization of the carbon-oxygen double bond. ck12.orglibretexts.org This characteristic makes it highly susceptible to attack by nucleophiles, forming a tetrahedral alkoxide intermediate which is typically protonated to yield an alcohol. libretexts.orgopenstax.org This fundamental reaction class allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Key examples of nucleophilic addition reactions applicable to 7-Nonenal, 6,8-dimethyl- include:

Organometallic Reagents: Reaction with Grignard reagents (R-MgBr) or organolithium reagents (R-Li) results in the formation of a new carbon-carbon bond and, after acidic workup, produces a secondary alcohol.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) converts the aldehyde into an alkene, effectively replacing the carbonyl oxygen with a carbon-carbon double bond. This is a powerful method for extending the carbon chain and synthesizing more complex unsaturated structures.

Acetal Formation: In the presence of an acid catalyst, aldehydes react reversibly with alcohols to form hemiacetals and subsequently acetals. Acetals are valuable as protecting groups for the aldehyde functionality, as they are stable under neutral or basic conditions but can be easily hydrolyzed back to the aldehyde with aqueous acid. ksu.edu.sa

| Reaction Type | Nucleophile/Reagent | Product Class | Significance |

|---|---|---|---|

| Grignard Reaction | Alkyl Magnesium Halide (R-MgX) | Secondary Alcohol | Forms a new C-C bond, creating a more complex alcohol structure. |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene | Converts the C=O bond to a C=C bond, enabling alkene synthesis. |

| Acetal Formation | Alcohol (R-OH) / Acid Catalyst | Acetal | Protects the aldehyde group from other reagents. |

Investigations into Oxidation and Reduction Pathways

The aldehyde group is at an intermediate oxidation state, making it amenable to both oxidation and reduction, which transforms it into a carboxylic acid or a primary alcohol, respectively.

Oxidation Pathways: The aldehyde group of 7-Nonenal, 6,8-dimethyl- can be readily oxidized to the corresponding carboxylic acid, 6,8-dimethyl-7-nonenoic acid. Because the molecule contains a C=C double bond, the choice of oxidant is crucial to avoid unwanted side reactions like epoxidation or oxidative cleavage. lp.edu.uaresearchgate.net The Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) under mildly acidic conditions, is particularly effective for oxidizing α,β-unsaturated aldehydes and is known for its tolerance of other functional groups, including isolated double bonds. wikipedia.org Stronger, less selective oxidizing agents like potassium permanganate (B83412) (KMnO₄) or acid dichromate could potentially oxidize both the aldehyde and the alkene. organicmystery.com

Reduction Pathways: Reduction of the aldehyde group yields the primary alcohol, 6,8-dimethyl-7-nonen-1-ol. This transformation can be achieved with high selectivity using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this purpose, as it selectively reduces aldehydes and ketones without affecting less reactive functional groups like carbon-carbon double bonds. ksu.edu.sa More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would also accomplish this reduction. Alternatively, catalytic hydrogenation (e.g., H₂ with a metal catalyst like Pd, Pt, or Ni) can be used. However, under more vigorous conditions, this method can simultaneously reduce both the aldehyde and the carbon-carbon double bond, leading to the saturated alcohol, 6,8-dimethylnonan-1-ol.

| Transformation | Reagent(s) | Product | Selectivity Notes |

|---|---|---|---|

| Oxidation | Sodium Chlorite (NaClO₂), NaH₂PO₄ | 6,8-dimethyl-7-nonenoic acid | Highly selective for the aldehyde; does not affect the C=C bond. wikipedia.org |

| Reduction | Sodium Borohydride (NaBH₄) | 6,8-dimethyl-7-nonen-1-ol | Highly selective for the aldehyde; does not reduce the C=C bond. ksu.edu.sa |

| Reduction | H₂ / Palladium on Carbon (Pd/C) | 6,8-dimethylnonan-1-ol | Reduces both the aldehyde and the C=C bond under typical conditions. |

Sophisticated Analytical Techniques for the Characterization of 7 Nonenal, 6,8 Dimethyl

Spectroscopic Approaches for Structural Elucidation

Spectroscopy is the cornerstone of molecular structure determination. By probing the interactions of molecules with electromagnetic radiation, chemists can map the atomic connectivity and identify the functional moieties within a compound like 7-Nonenal, 6,8-dimethyl-.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: This technique provides information about the chemical environment, number, and connectivity of hydrogen atoms (protons). For 7-Nonenal, 6,8-dimethyl-, the ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the vinylic proton, and the various aliphatic and methyl protons, each with a characteristic chemical shift and splitting pattern.

¹³C NMR Spectroscopy: A standard broadband-decoupled ¹³C NMR spectrum reveals all unique carbon environments within the molecule. The carbonyl carbon of the aldehyde is highly deshielded and appears far downfield, while the olefinic carbons appear in the characteristic alkene region. The remaining aliphatic carbons are observed in the upfield region.

DEPT-135 Spectroscopy: Distortionless Enhancement by Polarization Transfer (DEPT-135) is a spectral editing technique used to differentiate between CH, CH₂, and CH₃ groups. openstax.orglibretexts.org In a DEPT-135 spectrum, CH₂ groups produce negative signals, while CH and CH₃ groups produce positive signals. openstax.orglibretexts.org Quaternary carbons, such as the C8 atom in the title compound, are not observed in a DEPT-135 spectrum. This technique is invaluable for assigning the signals in the standard ¹³C NMR spectrum. openstax.org

Table 1: Predicted NMR Data for 7-Nonenal, 6,8-dimethyl-

| Atom Type | Technique | Predicted Chemical Shift (ppm) | Expected Multiplicity / DEPT-135 Phase |

|---|---|---|---|

| Aldehyde H | ¹H NMR | 9.0 - 10.0 | Triplet (t) |

| Vinylic H | ¹H NMR | 4.8 - 5.5 | Doublet (d) |

| Aldehyde C | ¹³C NMR | 190 - 200 | Absent |

| Vinylic C (C7) | ¹³C NMR | 115 - 140 | Positive |

| Vinylic C (C8) | ¹³C NMR | 125 - 150 | Absent |

| Aliphatic CH | ¹³C NMR | 25 - 50 | Positive |

| Aliphatic CH₂ | ¹³C NMR | 16 - 45 | Negative |

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, allowing for the determination of the elemental formula. For 7-Nonenal, 6,8-dimethyl- (C₁₁H₂₀O), HRMS can confirm the molecular formula by matching the experimentally measured exact mass to the calculated value (168.1514 Da).

Fragmentation Pattern Analysis (GC-MS): When coupled with Gas Chromatography (GC), MS analysis provides the mass spectra of individual components of a sample as they elute from the GC column. In the mass spectrometer, molecules are ionized (typically by electron impact, EI) and break apart into characteristic fragment ions. The fragmentation pattern for an aldehyde like 7-Nonenal, 6,8-dimethyl- is predictable and provides structural confirmation. Key fragmentation pathways include:

Alpha-Cleavage: Breakage of the bond adjacent to the carbonyl group, which can lead to the loss of a hydrogen radical (M-1) or an alkyl radical. miamioh.eduyoutube.com

McLafferty Rearrangement: A characteristic rearrangement of carbonyl compounds that contain a γ-hydrogen, resulting in the cleavage of the α,β-carbon bond and the formation of a neutral alkene molecule and a charged enol fragment. youtube.com

Table 2: Predicted Key Mass Spectrometry Fragments for 7-Nonenal, 6,8-dimethyl-

| m/z Value (Predicted) | Ion | Fragmentation Pathway |

|---|---|---|

| 168 | [M]⁺ | Molecular Ion |

| 153 | [M-CH₃]⁺ | Loss of a methyl radical |

| 125 | [M-C₃H₇]⁺ | Alpha-cleavage |

| 82 | [C₆H₁₀]⁺ | Result of McLafferty Rearrangement (neutral fragment) |

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of 7-Nonenal, 6,8-dimethyl- would display characteristic absorption bands confirming its structure.

Table 3: Characteristic FT-IR Absorption Bands for 7-Nonenal, 6,8-dimethyl-

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2960, 2870 | C-H Stretch | Aliphatic (CH₃, CH₂, CH) |

| ~2820, 2720 | C-H Stretch | Aldehyde (CHO) |

| ~1725 | C=O Stretch | Aldehyde |

| ~1665 | C=C Stretch | Alkene |

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For 7-Nonenal, 6,8-dimethyl-, chromatographic methods are essential for determining the purity of a sample and for separating it from any isomers that may be present.

Gas Chromatography is an ideal technique for the analysis of volatile compounds. nih.gov In GC, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. researchgate.net

Purity Assessment: A pure sample of 7-Nonenal, 6,8-dimethyl- will produce a single, sharp peak in the gas chromatogram. The presence of other peaks indicates impurities. The relative purity can be calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram (excluding the solvent peak). birchbiotech.comcloudfront.net

Isomer Separation: GC is highly effective at separating isomers. Structural isomers (compounds with the same molecular formula but different connectivity) and stereoisomers (such as the E/Z isomers of the double bond) often have slightly different boiling points or polarities, leading to different retention times on the GC column, which allows for their separation and individual quantification. gcms.cz

High-Performance Liquid Chromatography (HPLC) separates components in a liquid mobile phase based on their interactions with a solid stationary phase. While less common for volatile aldehydes than GC, HPLC can be a valuable tool, particularly when derivatization is employed. nih.gov

UV/Vis Detection: The isolated aldehyde and alkene chromophores in 7-Nonenal, 6,8-dimethyl- exhibit weak absorbance in the ultraviolet-visible (UV/Vis) range. To enhance detection sensitivity, the aldehyde can be chemically modified with a derivatizing agent such as 2,4-dinitrophenylhydrazine (B122626) (DNPH). formacare.euauroraprosci.com This reaction produces a 2,4-dinitrophenylhydrazone derivative that absorbs strongly at approximately 360-370 nm, allowing for highly sensitive detection and quantification by HPLC-UV. formacare.euepa.gov

Refractive Index (RI) Detection: A Refractive Index (RI) detector can be used as a universal detection method that does not require the analyte to have a chromophore. The RI detector measures the difference between the refractive index of the mobile phase and the mobile phase containing the eluting analyte. While this method allows for the analysis of the underivatized aldehyde, it is generally less sensitive than UV/Vis detection and is not compatible with gradient elution methods, which limits its flexibility for separating complex mixtures.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 7-Nonenal, 6,8-dimethyl- |

| 2,4-dinitrophenylhydrazine |

Method Validation and Interlaboratory Harmonization

The robust characterization of 7-Nonenal, 6,8-dimethyl- necessitates rigorous method validation and interlaboratory harmonization to ensure the reliability and comparability of analytical data. Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. researchgate.netpcdn.co This involves a comprehensive evaluation of various performance characteristics to guarantee that the measurements are accurate, precise, and specific for the analyte . researchgate.netresearchgate.net For a volatile compound like 7-Nonenal, 6,8-dimethyl-, often analyzed by techniques such as gas chromatography-mass spectrometry (GC-MS), validation is essential for its use in quality control, research, and regulatory compliance. researchgate.netfrontiersin.org

Cross-validation of Experimental Conditions and Measurement Techniques

Cross-validation of experimental conditions and measurement techniques is a fundamental step in establishing a reliable analytical method for 7-Nonenal, 6,8-dimethyl-. This process involves systematically assessing the influence of various parameters on the analytical results to identify and control potential sources of variability. For GC-MS analysis, this would include the evaluation of different injection techniques, carrier gas flow rates, temperature programming, and mass spectrometric parameters. srce.hr

To illustrate the process, consider the cross-validation of two different extraction methods for 7-Nonenal, 6,8-dimethyl- from a complex matrix, such as a consumer product. The results might be compared for efficiency and reproducibility.

Table 1: Illustrative Cross-validation of Extraction Methods for 7-Nonenal, 6,8-dimethyl-

| Parameter | Method A: Headspace Solid-Phase Microextraction (HS-SPME) | Method B: Liquid-Liquid Extraction (LLE) |

| Recovery (%) | 95.2 | 88.7 |

| Relative Standard Deviation (RSD, %) (n=6) | 4.8 | 7.2 |

| Solvent Usage | None | High |

| Sample Throughput | High | Low |

In this hypothetical scenario, HS-SPME demonstrates higher recovery and better precision (lower RSD) for 7-Nonenal, 6,8-dimethyl-, along with being a more environmentally friendly and efficient technique. Cross-validation would also extend to comparing different analytical instruments or laboratories to ensure that the method is transferable and yields consistent results regardless of the specific equipment or location. nih.gov

Statistical Analysis of Analytical Data (e.g., ANOVA, Regression Models)

Statistical analysis is integral to the validation of analytical methods for 7-Nonenal, 6,8-dimethyl-, providing a quantitative assessment of the method's performance. utoronto.caslideshare.net Techniques such as Analysis of Variance (ANOVA) and regression models are commonly employed to interpret the data from validation studies. nih.gov

Analysis of Variance (ANOVA) can be used to compare the means of different sets of measurements to determine if there are any statistically significant differences. For instance, ANOVA could be applied to data from different analysts or different batches of reagents to assess the method's ruggedness.

Regression models , particularly linear regression, are essential for evaluating the linearity of the analytical method. researchgate.net This is a critical parameter that demonstrates the method's ability to produce results that are directly proportional to the concentration of 7-Nonenal, 6,8-dimethyl- over a specified range. The quality of the regression is typically assessed by the coefficient of determination (R²).

Table 2: Hypothetical Linearity Data for 7-Nonenal, 6,8-dimethyl- Analysis by GC-MS

| Concentration (µg/mL) | Instrument Response (Peak Area) |

| 1.0 | 15,234 |

| 5.0 | 76,170 |

| 10.0 | 151,980 |

| 25.0 | 380,050 |

| 50.0 | 758,900 |

| Regression Equation | y = 15180x + 150 |

| Coefficient of Determination (R²) | 0.9998 |

An R² value close to 1.0, as shown in the table, would indicate a strong linear relationship between the concentration of 7-Nonenal, 6,8-dimethyl- and the instrument response, confirming the method's suitability for quantitative analysis within this range.

Collaborative Studies for Protocol Standardization (e.g., IUPAC Guidelines)

To achieve widespread acceptance and utility, analytical methods for 7-Nonenal, 6,8-dimethyl- should be subjected to collaborative studies and standardized according to internationally recognized guidelines, such as those provided by the International Union of Pure and Applied Chemistry (IUPAC). semanticscholar.orgscirp.orgiupac.org Collaborative studies, also known as interlaboratory studies, involve multiple laboratories analyzing the same samples using the same analytical protocol. nih.gov The goal is to assess the reproducibility of the method, which is a measure of the variability between laboratories. nih.gov

The IUPAC "Harmonized Guidelines for Single-Laboratory Validation of Methods of Analysis" provides a framework for the validation process, outlining the necessary performance characteristics to be evaluated. researchgate.net These include accuracy, precision (repeatability and reproducibility), selectivity, limit of detection (LOD), limit of quantitation (LOQ), linearity, and ruggedness. iupac.org

Table 3: Illustrative Interlaboratory Study Results for the Analysis of 7-Nonenal, 6,8-dimethyl- (Concentration: 20 µg/g)

| Laboratory | Measured Concentration (µg/g) |

| 1 | 19.8 |

| 2 | 20.5 |

| 3 | 19.5 |

| 4 | 21.1 |

| 5 | 20.1 |

| 6 | 19.2 |

| Mean | 20.03 |

| Standard Deviation (s) | 0.68 |

| Relative Standard Deviation for Reproducibility (RSDR, %) | 3.4 |

The results of such a study, as illustrated in the hypothetical data above, would be used to establish the method's performance characteristics on a broad scale and to develop a standardized protocol. A low RSDR would indicate good agreement among the participating laboratories, leading to a higher degree of confidence in the analytical method for 7-Nonenal, 6,8-dimethyl-. Standardization through organizations like IUPAC ensures that analytical results are reliable and comparable across different laboratories and over time. iupac.org

Environmental Chemistry and Atmospheric Fate of 7 Nonenal, 6,8 Dimethyl

Atmospheric Reaction Mechanisms and Pathways

Once released into the atmosphere, 7-Nonenal, 6,8-dimethyl- is subject to various transformation processes. Its carbon-carbon double bond and aldehyde functional group make it particularly susceptible to attack by atmospheric oxidants.

The reaction with ozone (O₃) is a significant degradation pathway for unsaturated compounds in the atmosphere. The ozonolysis of 7-Nonenal, 6,8-dimethyl- is expected to proceed via the Criegee mechanism. This process begins with the addition of ozone across the C=C double bond to form an unstable primary ozonide (a molozonide). This intermediate rapidly decomposes into a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate (CI).

Studies on analogous unsaturated aldehydes, such as cis-6-nonenal (B1232533), have shown that this pathway leads to the formation of highly oxidized multifunctional products. acs.org The Criegee intermediate formed is highly energetic and can undergo further reactions, including isomerization to a vinylhydroperoxide (VHP), which can then dissociate, lose an OH-radical, and subsequently add molecular oxygen (O₂) to form a peroxy radical (RO₂). acs.org This peroxy radical can then undergo a series of intramolecular hydrogen shifts and further O₂ additions, a process known as autoxidation, leading to the rapid formation of extremely low volatility organic compounds (ELVOCs). acs.orgacs.org Research on the ozonolysis of cyclohexene (B86901), which forms the same initial Criegee intermediate as cis-6-nonenal, has provided a detailed picture of this mechanism, which is considered applicable to other unsaturated compounds. acs.orgtuni.fi

The highly oxidized products formed from the ozonolysis and photo-oxidation of 7-Nonenal, 6,8-dimethyl- play a crucial role in the formation of secondary organic aerosols (SOA). SOA are microscopic particles suspended in the atmosphere that can impact climate by scattering or absorbing radiation and acting as cloud condensation nuclei.

The ELVOCs generated through the autoxidation pathway have extremely low saturation vapor pressures, causing them to readily partition from the gas phase to the particle phase. acs.org They can either nucleate to form new particles or condense onto existing aerosol particles, contributing to their growth and mass. acs.org Studies on the ozonolysis of cyclohexene and cis-6-nonenal determined a molar yield of these highly oxidized products to be approximately 4.5% (± 3.8%). acs.orgtuni.fi These products include highly oxygenated monomers with oxygen-to-carbon ratios (O/C) as high as 1.5, as well as larger dimer species formed through the recombination of peroxy radicals. acs.org The formation of these complex, low-volatility products is a key step in understanding how VOCs like 7-Nonenal, 6,8-dimethyl- contribute to the atmospheric aerosol burden.

| Precursor Compound | Key Reaction | Primary Products | Significance |

| Cyclohexene / cis-6-nonenal (analogue) | Ozonolysis | Criegee Intermediates, Vinylhydroperoxides | Initiates autoxidation cascade acs.org |

| Peroxy Radicals (RO₂) | Autoxidation (intramolecular H-shift + O₂ addition) | Highly Oxidized Multifunctional Products (ELVOCs) | Low volatility leads to SOA formation acs.orgacs.org |

| RO₂ + RO₂ | Recombination / Cross-combination | Dimer species (e.g., peroxides) | Contributes to SOA mass and complexity acs.orgtuni.fi |

The primary daytime loss process for aldehydes in the troposphere is their reaction with the hydroxyl radical (•OH). While specific experimental data for 7-Nonenal, 6,8-dimethyl- is limited, the atmospheric half-life for its reaction with •OH has been calculated. Using structure-activity relationships, the estimated half-life is approximately 1.082 hours. This rapid degradation indicates that the compound is not expected to persist for long periods in the sunlit atmosphere.

Studies conducted in simulation chambers on other unsaturated aldehydes, such as 2-nonenal, provide further insight. The reaction rate constants for ozonolysis of C5 to C9 unsaturated aldehydes appear to be largely independent of the alkyl chain length. ucar.edu For 2-nonenal, the ozonolysis rate constant was measured at 1.6 x 10⁻¹⁹ cm³ molecule⁻¹ s⁻¹. ucar.edu A primary product identified in these experiments was glyoxal (B1671930), with yields in the range of 30-50%. ucar.edu This suggests that smaller, more volatile aldehydes are likely degradation products of 7-Nonenal, 6,8-dimethyl- as well.

Environmental Persistence and Degradation Dynamics

The environmental persistence of 7-Nonenal, 6,8-dimethyl- is low due to its susceptibility to atmospheric oxidation and its ready biodegradability in other environmental compartments.

UV radiation can promote the formation of radical species like •OH in the atmosphere, which rapidly degrade aldehydes. nih.gov Ozone reacts with the double bond of unsaturated compounds, leading to the formation of lipid peroxidation products, including various reactive aldehydes. nih.gov These processes are fundamental to the aging and degradation of organic materials exposed to the environment. For a compound like 7-Nonenal, 6,8-dimethyl-, such stresses would lead to a breakdown of the molecule, forming a complex mixture of smaller, more oxidized products.

The degradation of 7-Nonenal, 6,8-dimethyl- in the atmosphere results in a complex mixture of products. Based on studies of analogous compounds, these products can be broadly categorized:

Highly Oxidized, Low-Volatility Products (ELVOCs/HOMs): These are large molecules retaining the original carbon backbone but with multiple oxygen-containing functional groups (e.g., hydroperoxide, carbonyl, carboxyl) added through autoxidation. acs.org

Smaller Carbonyl Compounds: Cleavage at the double bond during ozonolysis can produce smaller, more volatile aldehydes and ketones. For example, studies on other nonenals have confirmed glyoxal as a significant product. ucar.edu

Carboxylic Acids: Further oxidation of aldehyde functional groups can lead to the formation of carboxylic acids.

The identification of these varied and often transient products requires sophisticated analytical techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is well-suited for analyzing thermally labile or low-volatility compounds, such as the highly oxidized products that form SOA. nih.gov It allows for the separation of complex mixtures followed by sensitive and specific detection and structural elucidation based on mass-to-charge ratio and fragmentation patterns. nih.gov

Gas Chromatography × Gas Chromatography-Time-of-Flight Mass Spectrometry (GC×GC-TOFMS): For more volatile degradation products, comprehensive two-dimensional gas chromatography provides greatly enhanced separation power compared to conventional GC-MS. plos.org Coupling this with a high-speed TOF mass spectrometer allows for the detailed characterization of extremely complex volatile mixtures, making it a powerful tool for analyzing the suite of products from atmospheric degradation simulations. plos.org

Interactions with Environmental Compartments and Surfaces

Adsorption Dynamics on Indoor Materials (e.g., Gypsum, PVC)

As a volatile organic compound (VOC), 7-Nonenal, 6,8-dimethyl- can be adsorbed onto and desorbed from indoor surfaces, a process that influences its concentration in indoor air. Materials commonly found indoors, such as gypsum board and polyvinyl chloride (PVC) flooring, can act as sinks and sources of this compound.

While specific studies on 7-Nonenal, 6,8-dimethyl- are lacking, Quartz Crystal Microbalance (QCM) and Surface Plasmon Resonance (SPR) are powerful techniques for quantifying the adsorption and desorption of VOCs on various surfaces in real-time. nanoscience.comresearchgate.netnih.govbiosensingusa.com

Quartz Crystal Microbalance (QCM): This technique measures changes in the resonance frequency of a quartz crystal upon mass loading. As molecules of 7-Nonenal, 6,8-dimethyl- adsorb onto a surface coated onto the crystal (e.g., gypsum or PVC), the mass of the crystal increases, leading to a decrease in its resonance frequency. This change in frequency can be directly related to the adsorbed mass. QCM can also provide information on the viscoelastic properties of the adsorbed layer. nih.gov

Surface Plasmon Resonance (SPR): SPR detects changes in the refractive index at the interface between a thin metal film (usually gold) and a dielectric medium (the air containing the VOC). When 7-Nonenal, 6,8-dimethyl- adsorbs to a surface functionalized on the metal film, the refractive index at the interface changes, causing a shift in the angle of minimum reflectivity of polarized light. This shift is proportional to the amount of adsorbed mass. nanoscience.combiosensingusa.com

Table 2: Comparison of QCM and SPR for Adsorption Studies of Volatile Organic Compounds

| Feature | Quartz Crystal Microbalance (QCM) | Surface Plasmon Resonance (SPR) |

| Principle | Measures changes in resonance frequency due to mass loading. | Measures changes in refractive index upon molecular adsorption. |

| Sensitivity | High, sensitive to nanogram-level mass changes. | Very high, sensitive to changes in surface coverage. |

| Information Provided | Adsorbed mass, viscoelastic properties of the adsorbed layer. | Adsorbed mass, kinetics of adsorption and desorption. |

| Surface Compatibility | Wide range of surfaces can be coated onto the crystal. | Typically requires a gold or silver surface, which can be functionalized. |

| Labeling Requirement | Label-free. | Label-free. |

To understand the spatial distribution and chemical nature of the interaction between 7-Nonenal, 6,8-dimethyl- and indoor surfaces, micro-spectroscopic imaging techniques are employed.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is a highly surface-sensitive technique that provides detailed chemical information about the uppermost monolayer of a surface. surfacesciencewestern.comresearchgate.nettescan-analytics.commvatools.comresearchgate.net By rastering a primary ion beam across the surface, it generates secondary ions that are analyzed based on their mass-to-charge ratio, creating a chemical map of the surface. This can be used to identify the presence and distribution of 7-Nonenal, 6,8-dimethyl- and its potential reaction products on materials like gypsum and PVC.

Atomic Force Microscopy-Infrared Spectroscopy (AFM-IR): AFM-IR combines the high spatial resolution of atomic force microscopy with the chemical specificity of infrared spectroscopy. A sharp AFM tip is used to locally probe the surface, and an IR laser is used to excite molecular vibrations in the sample. The resulting thermal expansion is detected by the AFM cantilever, providing an IR absorption spectrum at the nanoscale. This allows for the chemical identification of adsorbed 7-Nonenal, 6,8-dimethyl- on specific surface features.

Environmental factors play a significant role in the adsorption and desorption of VOCs on indoor materials.

Humidity: The presence of water vapor can influence the adsorption of 7-Nonenal, 6,8-dimethyl- in several ways. Water molecules can compete with the aldehyde for adsorption sites on the surface, potentially reducing its uptake. Conversely, for some materials, adsorbed water layers can create a more favorable environment for the partitioning of certain VOCs. Studies on other aldehydes, such as formaldehyde (B43269) and acetaldehyde (B116499), have shown that increasing relative humidity can have a slight positive effect on the sorption capacity of materials like ceiling tiles. acs.orgcanada.caibpsa.org

Temperature: Adsorption is generally an exothermic process, meaning that an increase in temperature will typically lead to a decrease in the amount of adsorbed 7-Nonenal, 6,8-dimethyl- at equilibrium. Higher temperatures increase the vapor pressure of the compound, favoring its presence in the gas phase. An increase in temperature from 21 °C to 26 °C has been shown to decrease the formaldehyde removal performance of a passive panel by approximately 7%. canada.ca

Oxidant Levels: Indoor air contains oxidants such as ozone, which can react with adsorbed VOCs. The reaction of ozone with unsaturated compounds like 7-Nonenal, 6,8-dimethyl- on surfaces can lead to the formation of secondary pollutants, including other aldehydes, ketones, and organic acids. This surface reaction can act as a continuous sink for the parent compound while being a source of other potentially more harmful substances.

Table 3: General Influence of Environmental Variables on VOC Adsorption on Indoor Materials

| Environmental Variable | General Effect on Adsorption | Rationale |

| Relative Humidity | Can increase or decrease adsorption depending on the VOC and material. | Competition for adsorption sites with water molecules; creation of an absorptive water layer. |

| Temperature | Generally decreases adsorption. | Adsorption is typically an exothermic process; increased vapor pressure at higher temperatures. |

| Oxidant Levels (e.g., Ozone) | Can decrease the concentration of the parent VOC on the surface. | Chemical reaction of the adsorbed VOC with the oxidant, leading to its transformation. |

Disclaimer: The trends described are based on studies of various VOCs and may not be directly applicable to 7-Nonenal, 6,8-dimethyl- without specific experimental verification.

Environmental Fate within Aqueous Systems and Wastewater Treatment Plants

Information specifically detailing the environmental fate of 7-Nonenal, 6,8-dimethyl- in aqueous systems and its behavior in wastewater treatment plants (WWTPs) is scarce. However, based on the behavior of other long-chain aldehydes and unsaturated organic compounds, some predictions can be made.

In aqueous environments, the fate of 7-Nonenal, 6,8-dimethyl- would be influenced by processes such as volatilization, sorption to suspended solids and sediments, and biodegradation. researchgate.net Due to its relatively long carbon chain and expected low water solubility, sorption to organic matter in sediment and sludge is likely to be a significant process.

In a WWTP, the removal of 7-Nonenal, 6,8-dimethyl- would likely occur through a combination of physical and biological processes. contaminantsreviews.com During primary treatment, a fraction of the compound may be removed through sorption to settling solids. In secondary biological treatment, microbial degradation is expected to be the primary removal mechanism. The biodegradability of aldehydes can vary, with some being readily biodegradable while others may be more persistent or even inhibitory to microbial activity at high concentrations. mdpi.com The presence of the double bond in 7-Nonenal, 6,8-dimethyl- might influence its susceptibility to microbial attack. Studies on other aldehydes in WWTPs have shown that biological filtration can reduce their concentrations by over 90%. escholarship.org However, ozonation, sometimes used in advanced wastewater treatment, can lead to the formation of aldehydes. researchgate.net

2

The environmental fate of the unsaturated branched-chain aldehyde, 7-Nonenal, 6,8-dimethyl-, is governed by a combination of biological and physical processes. While experimental data for this specific compound is limited, its environmental behavior can be inferred from its structural characteristics and data on similar aliphatic aldehydes. Key processes determining its distribution and persistence in the environment include biodegradation, volatilization from water bodies, and partitioning to sludge and sediments.

1 Biodegradation Pathways and Rates

Based on its structure, 7-Nonenal, 6,8-dimethyl- is not expected to biodegrade rapidly. The BIOWIN model predicts that the ultimate and primary biodegradation of this compound will be in the order of weeks, suggesting it may persist in the environment for a significant period before being completely broken down. The presence of branching in the alkyl chain and the unsaturated bond can influence the rate of microbial degradation compared to straight-chain saturated aldehydes.

The likely biodegradation pathways for aliphatic aldehydes such as 7-Nonenal, 6,8-dimethyl- involve two primary enzymatic transformations:

Oxidation: The aldehyde functional group can be oxidized to a carboxylic acid. This is a common metabolic pathway for aldehydes, converting them into compounds that can then enter central metabolic pathways, such as the fatty acid beta-oxidation pathway.

Reduction: The aldehyde group can also be reduced to its corresponding primary alcohol. This detoxification pathway is another common route for microbial metabolism of aldehydes.

The table below summarizes the predicted biodegradation outcomes for 7-Nonenal, 6,8-dimethyl-.

| Biodegradation Prediction Model | Result |

| BIOWIN (Ultimate) | Weeks |

| BIOWIN (Primary) | Weeks |

| Primary Biodegradation Pathway | Oxidation to carboxylic acid, Reduction to alcohol |

Data is based on predictive models and general knowledge of aldehyde metabolism.

2 Volatilization Characteristics from Water Bodies

Volatilization is a key process that governs the transfer of a chemical from an aqueous phase to the atmosphere. The tendency of a compound to volatilize from water is primarily determined by its Henry's Law constant. For 7-Nonenal, 6,8-dimethyl-, this constant can be estimated using structure-based prediction models.

The estimated Henry's Law constant for 7-Nonenal, 6,8-dimethyl- suggests that volatilization from water surfaces is an important environmental fate process. A higher Henry's Law constant indicates a greater tendency for the compound to partition from water to air. Based on this estimated value, the volatilization half-life from a model river and a model lake can be calculated. These half-lives represent the time it takes for half of the compound to be removed from the water body via volatilization under specific environmental conditions.

The estimated volatilization characteristics are presented in the table below.

| Parameter | Estimated Value |

| Henry's Law Constant | 1.16 x 10⁻⁴ atm-m³/mole |

| Volatilization Half-Life (Model River) | 1.9 days |

| Volatilization Half-Life (Model Lake) | 15.6 days |

These values are estimations derived from computational models and should be interpreted with caution in the absence of experimental data.

3 Partitioning Behavior to Sludge and Sediments

The partitioning of 7-Nonenal, 6,8-dimethyl- to sludge and sediments is a critical factor in determining its concentration in the water column and its potential to accumulate in solid environmental matrices. This behavior is largely influenced by the compound's hydrophobicity, which is quantified by the octanol-water partition coefficient (Log Kₒw), and its affinity for the organic carbon fraction of soils and sediments, described by the soil adsorption coefficient (Kₒc).

A higher Log Kₒw value indicates a greater tendency for the compound to partition into organic phases, such as the lipids in aquatic organisms and the organic matter in sludge and sediment. The Kₒc value provides a measure of how the chemical will be distributed between the solid and dissolved phases in soil or sediment.

Based on its molecular structure, 7-Nonenal, 6,8-dimethyl- is expected to have a moderate to high potential for partitioning to sludge and sediments. The estimated Log Kₒw and Kₒc values are provided in the table below.

| Parameter | Estimated Value |

| Log Kₒw (Octanol-Water Partition Coefficient) | 3.67 |

| Kₒc (Soil Adsorption Coefficient) | 375.8 L/kg |

These estimations suggest that 7-Nonenal, 6,8-dimethyl- will have a tendency to adsorb to organic matter in the environment, which can reduce its bioavailability in the water column but may lead to its accumulation in sediments and sludge.

Biological and Biochemical Investigations of 7 Nonenal, 6,8 Dimethyl

Molecular Interactions within Biological Systems

Engagement with Cellular Components and Macromolecules

Currently, there is a lack of specific research detailing the direct engagement of 7-Nonenal, 6,8-dimethyl- with cellular components and macromolecules. In broader studies of similar aldehydes, interactions are often observed with proteins and lipids. However, without direct experimental evidence, the specific binding affinities and targets of 7-Nonenal, 6,8-dimethyl- remain theoretical.

Electrophilic Reactivity with Nucleophilic Sites in Proteins and Nucleic Acids

As an aldehyde, 7-Nonenal, 6,8-dimethyl- possesses an electrophilic carbonyl group. This chemical feature suggests a potential for reactivity with nucleophilic sites found in biological macromolecules such as proteins and nucleic acids. nih.gov The cysteine, histidine, and lysine (B10760008) residues in proteins are common targets for electrophilic aldehydes. nih.gov However, specific studies quantifying the electrophilic reactivity of 7-Nonenal, 6,8-dimethyl- and identifying its adduction products with proteins and nucleic acids have not been identified in the available literature. The reactivity of electrophiles is a critical determinant of their biological effects. nih.gov

Modulation of Cellular Processes and Signaling Pathways

The influence of 7-Nonenal, 6,8-dimethyl- on cellular functions is a key area for future research, as detailed studies are not currently available.

Influence on Cell Signaling Cascades

Direct evidence of 7-Nonenal, 6,8-dimethyl- influencing specific cell signaling cascades is not present in the current body of scientific literature. Related aldehydes, such as 4-hydroxy-2-nonenal (4-HNE), are known to modulate signaling pathways involved in cellular stress responses and apoptosis. scienceopen.com However, it is crucial to note that such findings cannot be directly extrapolated to 7-Nonenal, 6,8-dimethyl- without dedicated research.

Impact on Cellular Proliferation and Differentiation Mechanisms

The effects of 7-Nonenal, 6,8-dimethyl- on cellular proliferation and differentiation are yet to be investigated. Studies on other nonenal isomers, for instance, have shown that they can impact cell viability and proliferation. For example, trans-2-nonenal has been observed to decrease the viability and promote apoptosis of cultured human keratinocytes. nih.gov Whether 7-Nonenal, 6,8-dimethyl- exhibits similar properties is unknown.

Research into Pathways Related to Oxidative Stress and Inflammation

While oxidative stress and inflammation are interconnected processes often influenced by reactive aldehydes, there is no specific research linking 7-Nonenal, 6,8-dimethyl- to these pathways. mdpi.comnih.govnih.gov Reactive oxygen species (ROS) can lead to the production of various aldehydes through lipid peroxidation, which in turn can modulate inflammatory responses. scienceopen.commdpi.com The potential role, if any, of 7-Nonenal, 6,8-dimethyl- in the complex interplay between oxidative stress and inflammation remains an open area for scientific exploration. mdpi.com

Mechanistic Exploration of Biological Activities

Detailed mechanistic studies on the broad biological activities of 7-Nonenal, 6,8-dimethyl- are not extensively documented in publicly available research. The majority of the scientific focus has been on its application in the fragrance industry and its role in atmospheric chemistry.

There is currently no specific scientific literature available that investigates the antioxidant potential of 7-Nonenal, 6,8-dimethyl- or its role in maintaining redox homeostasis.

Scientific studies detailing the anti-inflammatory mechanisms of 7-Nonenal, 6,8-dimethyl- are not present in the available literature.

There is no available research on the anticancer properties of 7-Nonenal, 6,8-dimethyl- or its effects on cell cycle regulation.

Bio-catalytic Formation and Metabolism

Information regarding the bio-catalytic formation and metabolic pathways of 7-Nonenal, 6,8-dimethyl- is not detailed in the current body of scientific literature. While the synthesis of related α,β-unsaturated aldehydes has been a subject of study, specific bio-catalytic routes for this compound are not described.

Structure Activity Relationship Studies and Comparative Chemical Ecology

Comparative Analysis with Structurally Related Aldehydes and Branched Alkanals

The chemical behavior of 7-Nonenal, 6,8-dimethyl- is best understood through comparison with structurally similar molecules. Aldehydes, as a class, are defined by the carbonyl functional group (a carbon-oxygen double bond) where the carbonyl carbon is bonded to at least one hydrogen atom. This structure makes them generally more reactive than their ketone counterparts, which have two organic substituents on the carbonyl carbon. libretexts.orgkhanacademy.org The increased reactivity is due to both electronic and steric factors: aldehydes have only one electron-donating alkyl group stabilizing the partial positive charge on the carbonyl carbon, and the presence of a small hydrogen atom offers less steric hindrance to an incoming nucleophile compared to a second alkyl group in a ketone. quora.comquora.com

When comparing 7-Nonenal, 6,8-dimethyl- to linear aldehydes like nonanal (B32974) or unsaturated aldehydes like 2-nonenal, the influence of its specific structural features—the position of the double bond and the methyl branches—becomes apparent. These features modulate its physical properties, such as volatility and odor profile, as well as its chemical reactivity.

Table 1: Comparative Properties of 7-Nonenal, 6,8-dimethyl- and Related Aldehydes

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Notable Characteristics |

| 7-Nonenal, 6,8-dimethyl- | 6,8-Dimethyl-7-nonenal | C₁₁H₂₀O | 168.28 | C9 chain, C=O at C1, C=C at C7, Methyl groups at C6 & C8 | Branched, unsaturated aldehyde. C6 is a chiral center. |

| Nonanal | Nonanal | C₉H₁₈O | 142.24 | C9 chain, C=O at C1 | Saturated, linear aldehyde. Known for fatty, citrus, and rose odor profiles. nih.gov |

| (E)-2-Nonenal | (2E)-Non-2-enal | C₉H₁₆O | 140.22 | C9 chain, C=O at C1, C=C at C2 | α,β-Unsaturated aldehyde. Known flavor compound in some algae. nih.gov |

| (Z)-6-Nonenal | (6Z)-Non-6-enal | C₉H₁₆O | 140.22 | C9 chain, C=O at C1, C=C at C6 | Unsaturated aldehyde. Key aroma component in melons and cucumbers. khanacademy.orgregulations.gov |

| Hexanal | Hexanal | C₆H₁₂O | 100.16 | C6 chain, C=O at C1 | Shorter-chain saturated aldehyde. Associated with "green" or freshly cut grass scents. researchgate.net |

The reactivity of 7-Nonenal, 6,8-dimethyl- is dictated by its two primary functional groups: the aldehyde and the alkene (carbon-carbon double bond).

Aldehyde Group Reactivity : The polar carbonyl group is highly electrophilic at the carbon atom, making it susceptible to nucleophilic addition reactions. msu.edu This is a fundamental reaction for aldehydes, leading to the formation of hydrates (with water), acetals (with alcohols), and imines (with primary amines). libretexts.org Aldehydes are also readily oxidized to form carboxylic acids, a reaction not easily undergone by ketones. This susceptibility to oxidation makes aldehydes effective reducing agents in certain contexts. quora.com

Alkene Group Reactivity : The carbon-carbon double bond at the 7-position is nucleophilic and can undergo electrophilic addition reactions (e.g., with halogens or hydrogen halides). It is also susceptible to oxidation, which can lead to cleavage of the bond, notably through ozonolysis. The reactivity of such bonds is a key factor in the atmospheric chemistry of volatile organic compounds (VOCs). rsc.org

A comparative analysis with its saturated analog, 6,8-dimethylnonanal, highlights the role of the double bond. The saturated compound lacks the reactivity associated with the alkene group, making it unable to undergo electrophilic addition or ozonolysis at that position. Its chemistry is dominated by reactions at the aldehyde carbonyl group. The presence of the double bond in 7-Nonenal, 6,8-dimethyl- introduces an additional site of reactivity, significantly diversifying its potential chemical transformations compared to its saturated counterpart.

The two methyl groups at positions C6 and C8 introduce significant steric and electronic effects that differentiate 7-Nonenal, 6,8-dimethyl- from its linear isomers.

Electronic Effects : Alkyl groups are weakly electron-donating. This inductive effect can slightly reduce the electrophilicity (partial positive charge) of the carbonyl carbon compared to a linear aldehyde, potentially slowing the rate of nucleophilic attack. libretexts.orgquora.com However, this effect is often secondary to steric considerations.

Steric Effects : The presence of methyl groups, particularly the one at the C6 position, introduces steric hindrance near the reactive double bond. This bulk can impede the approach of reagents to the double bond and the nearby alpha-carbon (C5). Studies on other α,β-unsaturated carbonyls have shown that methyl substitution can dramatically reduce reactivity towards certain nucleophiles. nih.gov This steric shielding can influence reaction pathways and rates, making the molecule more selective in its interactions.

Physical Properties : Branching in hydrocarbon chains generally lowers the boiling point and increases the volatility compared to linear isomers of the same molecular weight. This is because the branching disrupts efficient packing of the molecules, weakening intermolecular van der Waals forces. One study noted that the methyl groups in 7-Nonenal, 6,8-dimethyl- increase its volatility relative to other compounds like 4-Hydroxy-2E-nonenal (HNE).

Stereochemical Considerations and Enantiomeric Activity (if applicable, based on 6R/6S mentions)

The structure of 7-Nonenal, 6,8-dimethyl- contains a chiral center at the carbon in position 6. This carbon is bonded to four different groups: a hydrogen atom, a methyl group, a C1-C5 alkyl chain, and a C7-C9 substituted alkenyl group. Consequently, the molecule can exist as a pair of enantiomers: (6R)-6,8-dimethyl-7-nonenal and (6S)-6,8-dimethyl-7-nonenal.

Enantiomers are non-superimposable mirror images that have identical physical properties (e.g., boiling point, density) but differ in their interaction with plane-polarized light and other chiral molecules. This differentiation is critically important in biological systems, where receptors and enzymes are themselves chiral. As a result, two enantiomers of the same compound can exhibit vastly different biological activities, sensory properties (odor or taste), or metabolic fates.

While specific research detailing the distinct activities of the (6R) and (6S) enantiomers of 7-Nonenal, 6,8-dimethyl- is not widely available in public literature, the existence of the (S) form has been noted in regulatory documents. regulations.gov Studies on other branched aldehydes have demonstrated the profound impact of stereochemistry on reactivity. For example, in peptide-catalyzed reactions, the (S)-configured enantiomer of a β-branched aldehyde was found to react significantly faster than its (R)-enantiomer, demonstrating that a chiral catalyst can readily distinguish between the two forms. acs.org This principle suggests that the (6R) and (6S) enantiomers of 7-Nonenal, 6,8-dimethyl- would likely exhibit different interactions with chiral biological receptors, potentially leading to distinct odor profiles or metabolic pathways.

Role as a Chemical Signal or Metabolite in Biological Systems

While many linear and simple branched aldehydes are known natural products, 7-Nonenal, 6,8-dimethyl- is primarily recognized as a synthetic compound. It has been developed for industrial applications, particularly as a component in fragrances and as a chemical intermediate for the synthesis of other molecules. epo.org

However, its structural similarity to naturally occurring aldehydes provides a basis for exploring its potential biological roles. Many related nonenal compounds, such as (Z)-6-nonenal and (E)-2-nonenal, are well-documented as key aroma and flavor volatiles in plants and algae. khanacademy.orgnih.gov These compounds are typically formed in biological systems through the lipoxygenase (LOX) pathway, which involves the enzymatic oxidation and subsequent cleavage of polyunsaturated fatty acids like linoleic and linolenic acids.

Although not confirmed to be a natural metabolite, research has explored the potential bioactivity of 7-Nonenal, 6,8-dimethyl-. One notable study investigated its use as an anti-methanogenic agent. Through in silico docking studies, it was suggested that the compound could inhibit methyl-coenzyme M reductase, a crucial enzyme in the metabolic pathway that produces methane (B114726) in the digestive systems of livestock. This highlights a potential role in agricultural and environmental science, where it could act as a targeted metabolic inhibitor.

Future Directions and Emerging Research Avenues for 7 Nonenal, 6,8 Dimethyl

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)

The application of "omics" technologies offers a powerful, systems-level approach to understanding the lifecycle of 7-Nonenal, 6,8-dimethyl-. nih.gov By combining genomics, proteomics, and metabolomics, researchers can create a comprehensive picture of its biosynthesis, biological function, and degradation. nih.govnih.gov This integrated strategy moves beyond single-variable experiments to delineate the complex molecular and microbial features that govern the compound's behavior. nih.gov

Genomics: The biosynthetic pathway of 7-Nonenal, 6,8-dimethyl-, likely a derivative of terpene metabolism, can be elucidated through genomic analysis. researchgate.net Terpene synthases (TPSs) are key enzymes responsible for creating the vast diversity of terpenes, which are synthesized from precursors like isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). researchgate.netoup.com By sequencing the genomes of organisms that produce this aldehyde, researchers can identify the specific TPS genes and other modifying enzymes involved in its formation. nau.edupnas.org Comparative genomics between high- and low-producing organisms can pinpoint the genetic determinants controlling its yield. nih.gov

Proteomics: Proteomics enables the identification and quantification of the entire suite of proteins involved in the synthesis and metabolism of aldehydes. This includes not only the primary synthetic enzymes but also regulatory proteins and those involved in cellular responses to the compound. nih.gov For instance, aldehyde dehydrogenase (ALDH) enzymes are crucial for metabolizing endogenous and exogenous aldehydes to protect cells from their toxic effects. nih.gov Proteomic profiling can reveal how cellular machinery, such as ALDH isozymes, interacts with or detoxifies 7-Nonenal, 6,8-dimethyl-, providing insights into its biological activity and residence time in living systems. nih.govdovepress.com

Metabolomics: As a volatile organic compound, 7-Nonenal, 6,8-dimethyl- is an ideal target for metabolomic studies, particularly "flavoromics," which focuses on flavor-related metabolites. nih.gov Metabolomics can comprehensively map the profile of VOCs and non-volatile precursors within an organism, revealing the metabolic network in which the compound operates. nih.govebrary.net This approach can clarify how its production is influenced by physiological conditions or environmental stimuli and identify its relationship with other metabolites. nih.gov Advanced analytical platforms like comprehensive two-dimensional gas chromatography-mass spectrometry (GCxGC-MS) are essential for separating and identifying individual VOCs from complex mixtures. ebrary.net

Table 1: Proposed Omics Integration for 7-Nonenal, 6,8-dimethyl- Research

| Omics Technology | Research Question | Potential Data Output |

|---|---|---|

| Genomics | Which genes are responsible for the biosynthesis of 7-Nonenal, 6,8-dimethyl-? | Identification of terpene synthase (TPS) and cytochrome P450 genes; genomic markers for high-yield production. |

| Proteomics | What proteins regulate its synthesis and degradation? | Quantification of key enzymes (e.g., ALDHs); identification of protein interaction networks. |

| Metabolomics | How does the concentration of 7-Nonenal, 6,8-dimethyl- relate to other metabolites and external stimuli? | Comprehensive profiles of related VOCs and non-volatile precursors; correlation with sensory attributes. |

Development of Advanced Computational Models (e.g., Molecular Dynamics, QSAR)

Computational modeling provides a theoretical framework to predict the properties and behavior of 7-Nonenal, 6,8-dimethyl-, reducing the need for extensive empirical testing. scielo.org.za These models are crucial for understanding its interactions at a molecular level and for predicting its biological and environmental activities.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of 7-Nonenal, 6,8-dimethyl- over time, providing insights into its conformational flexibility and interactions with other molecules, such as olfactory receptors or metabolic enzymes. By simulating its binding to a receptor pocket, researchers can understand the structural basis for its characteristic aroma. These simulations can also elucidate the mechanism of enzyme-catalyzed reactions, such as its oxidation by aldehyde oxidase, by modeling the transition states of the reaction. figshare.comacs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physicochemical properties. wikipedia.orglibretexts.org For 7-Nonenal, 6,8-dimethyl-, a QSAR model could predict various endpoints, including its skin sensitization potential, a known concern for many aldehydes. researchgate.net Such models typically use descriptors for hydrophobicity (log P) and electronic effects to predict potency. researchgate.net By developing QSAR models for a series of related aldehydes, it becomes possible to predict the activity of new compounds and to design safer alternatives with desired properties. bio-hpc.eu

Table 2: Application of Computational Models to 7-Nonenal, 6,8-dimethyl-

| Computational Model | Application | Key Parameters & Predicted Outcomes |

|---|---|---|

| Molecular Dynamics (MD) | Simulate interaction with olfactory receptors. | Binding affinity, conformational changes, interaction energies. |

| QSAR | Predict skin sensitization potential. | Physicochemical descriptors (e.g., log P, Taft σ* constant), predicted potency. |

| DFT (Density Functional Theory) | Elucidate reaction mechanisms (e.g., oxidation). | Transition state energies, reaction pathways, electronic properties. scielo.org.za |

Cross-disciplinary Research Frameworks

A comprehensive understanding of 7-Nonenal, 6,8-dimethyl- requires moving beyond traditional disciplinary silos. Integrating knowledge from surface chemistry, materials science, and environmental science is essential for evaluating its real-world applications and impact. eos.org

The interaction of 7-Nonenal, 6,8-dimethyl- with surfaces is critical in many contexts, from its release from consumer products to its persistence in the environment. Adsorption studies investigate how VOCs bind to different materials. Research on analogous aldehydes like acetaldehyde (B116499) shows that adsorption can be influenced by the properties of the surface (e.g., porosity, functional groups) and the surrounding conditions (e.g., humidity). eeer.orgresearchgate.net Understanding the adsorption and desorption kinetics of 7-Nonenal, 6,8-dimethyl- on various substrates (e.g., activated carbon, metal oxides, polymers) can inform the design of air purification systems or controlled-release fragrance technologies. rsc.orgnih.govacs.org

To fully understand adsorption phenomena, the materials involved must be thoroughly characterized. Techniques like X-ray Diffraction (XRD) can identify the crystalline structure of an adsorbent, while Brunauer-Emmett-Teller (BET) analysis is used to determine its specific surface area and pore size distribution. eeer.org For example, the efficiency of activated carbon in adsorbing acetaldehyde has been directly linked to its high BET surface area, which provides more sites for interaction. eeer.org Applying these techniques to materials before and after exposure to 7-Nonenal, 6,8-dimethyl- would provide crucial data on how surface morphology and chemistry govern the adsorption process.

The environmental fate of 7-Nonenal, 6,8-dimethyl- is a key area for future research. As a VOC, it can contribute to indoor and outdoor air pollution. sustainability-directory.comenvynature.org Life-Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts of a product or chemical throughout its entire lifecycle, from raw material extraction to final disposal. irbnet.dersc.org Performing an LCA for 7-Nonenal, 6,8-dimethyl- would involve inventorying all energy, materials, and emissions associated with its production and use. rsc.org This "cradle-to-gate" or "cradle-to-grave" analysis can identify environmental hotspots and guide the development of more sustainable production processes, aligning with principles of green chemistry. sustainability-directory.comrsc.org Modeling its atmospheric reactions could also predict its potential to form secondary pollutants like ground-level ozone. sustainability-directory.comresearchgate.net

Identification of Critical Research Gaps and Priorities

Despite the potential of these advanced research avenues, significant knowledge gaps for 7-Nonenal, 6,8-dimethyl- remain. Addressing these gaps is a priority for future research.

Compound-Specific Data: The most critical gap is the lack of specific experimental data for 7-Nonenal, 6,8-dimethyl- across all the areas mentioned. Most current knowledge is extrapolated from studies on general VOCs, terpenes, or simpler aldehydes.

Complete Biosynthetic Pathway: While genomics can propose a pathway, the precise sequence of enzymatic steps and regulatory mechanisms for its biosynthesis are unknown.

Receptor-Level Interactions: The specific olfactory and other biological receptors that interact with 7-Nonenal, 6,8-dimethyl- have not been identified, limiting our understanding of its sensory perception and physiological effects.

Environmental Fate and Degradation: There is a lack of information on its persistence, degradation pathways, and potential for bioaccumulation in different environmental compartments (air, water, soil). envynature.orgoralniquefragrances.com

Validated Computational Models: Predictive models for properties like toxicity or sensory character require validation with robust experimental data. nih.gov Developing and validating QSAR and other computational models specifically for branched, unsaturated aldehydes is a key priority.

Table 3: Summary of Critical Research Gaps and Priorities

| Research Area | Identified Gap | Research Priority |

|---|---|---|

| Biochemistry | Unknown biosynthetic pathway and regulatory networks. | Functional genomics and metabolomics to identify genes and control points. |

| Molecular Biology | Lack of identified biological receptors and targets. | Receptor binding assays and molecular dynamics simulations to characterize interactions. |

| Environmental Science | Undefined environmental persistence, degradation, and byproducts. | Conduct Life-Cycle Assessment (LCA) and studies on atmospheric chemistry. |

| Computational Chemistry | Absence of validated, compound-specific predictive models. | Generate experimental data to build and validate QSAR and MD models. |

Need for Novel Methodologies in Biological Effect Hazard Identification

Current hazard identification for 7-Nonenal, 6,8-dimethyl- relies on a combination of standard in vitro and in vivo tests, such as bacterial reverse mutation assays and mammalian chromosome aberration tests. While these established methods have determined it to be non-mutagenic and non-clastogenic, there is a recognized need for novel approaches to overcome the limitations of existing test batteries. researchgate.net For instance, some in vitro genotoxicity test batteries have been noted for poor positive predictivity, resulting in a high percentage of false-positive results that may not accurately reflect a genotoxicity hazard. researchgate.net

Future research must focus on developing and integrating methodologies that provide deeper mechanistic insights. A key emerging framework is the Adverse Outcome Pathway (AOP), which links molecular initiating events to adverse outcomes at the organism or population level. researchgate.net The AOP for skin sensitization is a prime example of this paradigm's application, providing a structured way to understand the biological cascade from chemical exposure to the development of allergic contact dermatitis. researchgate.net For 7-Nonenal, 6,8-dimethyl-, which is classified as a weak skin sensitizer, applying an AOP framework could help refine risk assessments and support the development of non-animal testing strategies. researchgate.net This approach moves beyond simple endpoint observation to a more profound understanding of the underlying toxicology, paving the way for more predictive and human-relevant hazard identification.

Research on Chemical Pollution in Natural Environments (e.g., Bioaccumulation, Biodiversity Impact)

As a fragrance ingredient in wide-ranging consumer products, 7-Nonenal, 6,8-dimethyl- is released into the environment through sewers and direct emission to the air. Understanding its environmental fate and impact is therefore critical. Current assessments indicate the chemical is readily biodegradable and not persistent in the environment. Its potential for bioaccumulation is considered low, based on an experimental partition coefficient (log KOW) of 3.87, which is below the domestic bioaccumulation threshold of 4.2.

However, despite its low bioaccumulation potential, 7-Nonenal, 6,8-dimethyl- is classified as toxic to aquatic life, particularly algae, satisfying the criteria for Acute Category 1 (H400) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). This highlights a crucial area for future research: even non-bioaccumulative substances can pose a significant risk to ecosystems. The broader threat that chemical pollution poses to global biodiversity is increasingly acknowledged, with calls to regulate a wider range of chemicals beyond traditional focuses like pesticides and plastics. newswise.com Future environmental research on 7-Nonenal, 6,8-dimethyl- should therefore focus on its long-term effects on aquatic biodiversity and ecosystem function, even at low environmental concentrations.

| Parameter | Finding | Classification | Source |

|---|---|---|---|

| Persistence | Readily biodegradable | Not Persistent (Not P) | |

| Bioaccumulation | log KOW = 3.87 (below threshold of 4.2) | Not Bioaccumulative (Not B) | |

| Aquatic Toxicity | Toxic to aquatic organisms (especially algae) | Toxic (T) |

Advancement in Alternative Testing Paradigms

The future of chemical safety assessment is progressively moving away from reliance on animal testing towards a suite of alternative methods. This shift is driven by ethical considerations, cost, and the need for more human-relevant data. For fragrance ingredients like 7-Nonenal, 6,8-dimethyl-, this involves the advancement of in silico analysis, in vitro testing, and sophisticated risk assessment strategies like read-across. researchgate.net

A "read-across" approach, where toxicological data from a tested chemical is used to predict the toxicity of a similar, untested chemical, is a powerful tool. researchgate.net Comparing 7-Nonenal, 6,8-dimethyl- to structurally related aldehydes can provide insights into its potential properties and hazards. Furthermore, the development of integrated testing strategies is crucial. For complex endpoints like skin sensitization, a single non-animal test is insufficient to capture the entire biological pathway. researchgate.net Instead, a battery of validated in vitro tests is necessary to address the different key events within the AOP. researchgate.net

Quantitative Risk Assessment (QRA) methodologies are also evolving to provide improved methods for establishing safe concentration levels for sensitizing materials in consumer products. researchgate.net The development of next-generation risk assessments, such as QRA2, aims to better protect against the induction of contact allergies. researchgate.net Ultimately, the validation and adoption of these alternative paradigms will be essential for the continued safe use of 7-Nonenal, 6,8-dimethyl- and other fragrance ingredients.

Q & A

Q. Q1. What are the recommended synthetic pathways for 7-Nonenal, 6,8-dimethyl-, and how can experimental design optimize yield and purity?

Answer: Synthesis of 7-Nonenal, 6,8-dimethyl- typically involves aldol condensation or oxidation of corresponding alcohols. To optimize yield:

- Use controlled reaction parameters (temperature, catalyst loading, solvent polarity) and monitor via TLC or GC-MS .

- Purification via fractional distillation or preparative HPLC ensures purity. Validate with H/C NMR and high-resolution mass spectrometry (HRMS) .

- Experimental design principles (e.g., factorial design) help identify critical variables affecting yield .

Q. Q2. What analytical techniques are most effective for characterizing 7-Nonenal, 6,8-dimethyl-?

Answer:

- GC-MS : For volatility and fragmentation pattern analysis.

- NMR Spectroscopy : H/C NMR for structural elucidation; DEPT-135 for carbon hybridization.

- FT-IR : Confirms functional groups (e.g., aldehyde C=O stretch at ~1720 cm).

- Chromatographic Purity : Use HPLC with UV/Vis or RI detection .

- Note: Avoid overloading figures with spectral data; prioritize clarity per journal guidelines .

Advanced Research Questions

Q. Q3. How does 7-Nonenal, 6,8-dimethyl- interact with indoor surfaces, and what methodologies quantify its adsorption dynamics?

Answer: